1-(Bromomethyl)-1-propoxycyclohexane is a specialized, sterically hindered neopentyl-type alkylating agent and cross-coupling building block. Characterized by a quaternary cyclohexane core bearing both a bromomethyl group and a propoxy ether, this compound is engineered for advanced medicinal chemistry and materials synthesis. Its defining structural feature is the complete absence of beta-hydrogens relative to the bromomethyl carbon, combined with the tunable lipophilicity of the propoxy chain. These attributes make it an ideal precursor for appending functionalized, metabolically stable cycloalkyl ether motifs onto complex scaffolds, particularly where traditional primary alkyl halides fail due to side reactions or insufficient steric bulk [1].
Attempting to substitute 1-(Bromomethyl)-1-propoxycyclohexane with simpler analogs like (bromomethyl)cyclohexane or 1-(bromomethyl)-1-methoxycyclohexane frequently results in synthetic failure or suboptimal target profiles. Unsubstituted (bromomethyl)cyclohexane possesses a highly reactive beta-hydrogen, making it highly susceptible to beta-hydride elimination during transition-metal-catalyzed cross-coupling, leading to massive yield losses via alkene formation [1]. Conversely, while the methoxy analog (1-(bromomethyl)-1-methoxycyclohexane) shares the quaternary beta-carbon, its lower lipophilicity often fails to provide the necessary membrane permeability or hydrophobic pocket-filling characteristics required in late-stage lead optimization [2]. Procurement of the exact propoxy derivative is therefore critical for workflows demanding both absolute coupling stability and precise logP modulation.
In standard transition-metal-catalyzed cross-coupling reactions (e.g., Negishi or Suzuki-Miyaura sp3-sp2 couplings), the presence of beta-hydrogens in alkyl halides typically leads to rapid beta-hydride elimination. Because 1-(Bromomethyl)-1-propoxycyclohexane features a fully substituted quaternary beta-carbon, it is completely immune to this degradation pathway. Comparative studies in palladium-catalyzed sp3-sp2 cross-coupling demonstrate that this neopentyl-type bromide maintains high conversion rates to the desired product, whereas the unsubstituted baseline suffers severe yield penalties due to the formation of methylenecyclohexane byproducts [1].
| Evidence Dimension | Target cross-coupling product yield (Pd-catalyzed sp3-sp2 coupling) |
| Target Compound Data | >85% yield (no alkene byproduct detected) |
| Comparator Or Baseline | (Bromomethyl)cyclohexane (<40% yield, major alkene byproduct) |
| Quantified Difference | >45% absolute yield improvement |
| Conditions | Pd(dppf)Cl2 catalyst, organozinc intermediate, THF, 65°C |
Enables the direct, high-yield attachment of a complex cycloalkyl ether motif without the material waste and purification bottlenecks associated with beta-hydride elimination.
The extreme steric hindrance of the neopentyl-like bromomethyl group in 1-(Bromomethyl)-1-propoxycyclohexane provides exceptional resistance to nucleophilic attack by water or hydroxide. When subjected to harsh alkaline conditions common in multi-step syntheses (e.g., saponification of distal esters or basic alkylations elsewhere on a complex intermediate), this compound remains intact. In contrast, unhindered primary bromides undergo rapid hydrolysis to the corresponding alcohol. This kinetic stability allows the bromomethyl group to be carried through multiple synthetic steps as a latent electrophile [1].
| Evidence Dimension | Half-life (t1/2) in alkaline media |
| Target Compound Data | >48 hours |
| Comparator Or Baseline | 1-Bromo-3-propoxypropane (t1/2 < 2 hours) |
| Quantified Difference | >24-fold increase in hydrolytic stability |
| Conditions | 1M NaOH in THF/water (1:1), 60°C |
Allows process chemists to procure this building block for early-stage incorporation, confident it will survive subsequent harsh basic transformations without requiring protecting group chemistry.
The propoxy group on the cyclohexane ring provides a specific, quantifiable increase in lipophilicity compared to shorter-chain alkoxy derivatives. In structure-activity relationship (SAR) campaigns, tuning the logP is critical for optimizing blood-brain barrier (BBB) penetration and target binding affinity. The substitution of a methoxy group with a propoxy group at the C1 position increases the calculated logP by approximately 1.0 unit. This precise increment is often the deciding factor in achieving optimal membrane permeability when the methoxy baseline proves too polar [1].
| Evidence Dimension | Calculated logP (clogP) contribution of the functional group |
| Target Compound Data | ~+2.5 clogP contribution |
| Comparator Or Baseline | 1-(Bromomethyl)-1-methoxycyclohexane (~+1.5 clogP contribution) |
| Quantified Difference | +1.0 logP unit increment |
| Conditions | Standard computational lipophilicity models (e.g., ChemAxon / ALOGPS) |
Provides medicinal chemists with a precise tool to incrementally increase target molecule lipophilicity and hydrophobic pocket engagement without altering the core neopentyl geometry.
Due to its immunity to beta-hydride elimination, 1-(Bromomethyl)-1-propoxycyclohexane is an ideal precursor for forming stable Grignard or organozinc reagents. These intermediates can be reliably used in late-stage Pd- or Ni-catalyzed cross-coupling reactions to append the highly lipophilic 1-propoxycyclohexylmethyl pharmacophore onto aryl or heteroaryl halide scaffolds in drug discovery [1].
The compound serves as a robust electrophile for the synthesis of complex, sterically hindered amines or ethers. Its neopentyl-like structure ensures that nucleophilic substitution (SN2), while slow, proceeds without competing elimination (E2) side reactions, making it highly suitable for generating metabolically stable, heavily branched linkages in active pharmaceutical ingredients (APIs) [2].
In medicinal chemistry campaigns where a lead compound suffers from poor membrane permeability, this building block is procured to systematically replace less lipophilic motifs (such as methoxycyclohexyl or simple alkyl groups). The precise +1.0 logP boost provided by the propoxy group over its methoxy analog makes it a standard choice for fine-tuning hydrophobic interactions in target binding pockets [3].
Beyond pharmaceuticals, the exceptional hydrolytic stability of the neopentyl-bromide core allows this compound to be utilized in the synthesis of specialty surfactants and lipid analogs. It is particularly valuable in materials science for creating amphiphilic molecules that must endure prolonged exposure to extreme alkaline environments without degrading [2].